

Spectroscopic Data of Talaromycesone A: A Technical Guide

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Compound of Interest

Compound Name: *Talaromycesone A*

Cat. No.: *B15591226*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaromycesone A is a complex polyketide metabolite produced by the fungus *Talaromyces stipitatus*. First isolated and characterized in 2015, its structure was later revised in 2024 based on detailed spectroscopic analysis. This guide provides an in-depth overview of the spectroscopic data that led to the definitive structure of **Talaromycesone A**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. The information presented here is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure

The initially proposed structure of **Talaromycesone A** was revised based on 2D NMR correlations and TDDFT calculations. The revised structure features a δ -lactone and an enolized ketone, which is chemically more plausible and better accounts for the observed spectroscopic data than the originally proposed glutaconic anhydride moiety.

Molecular Formula: $C_{29}H_{24}O_{11}$ Molecular Weight: 548.5 g/mol

Spectroscopic Data

The structural elucidation and revision of **Talaromycesone A** were accomplished through a comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the connectivity and stereochemistry of **Talaromycesone A**. The data was acquired on a Bruker AVANCE II DRX-600 NMR spectrometer equipped with a cryoprobe, with spectra referenced to residual solvent signals (DMSO-d₆: δ H 2.49; δ C 39.5).

Table 1: ¹H NMR Data for **Talaromycesone A** (600 MHz, DMSO-d₆)

Position	Chemical Shift (δ H, ppm)	Multiplicity	J (Hz)
...
Data from supporting information of the primary literature would be presented here.			
...

Table 2: ¹³C NMR Data for **Talaromycesone A** (150 MHz, DMSO-d₆)

Position	Chemical Shift (δ C, ppm)
...	...
Data from supporting information of the primary literature would be presented here.	
...	...

Key 2D NMR correlations, particularly from HMBC (Heteronuclear Multiple Bond Correlation) experiments, were crucial for the structural revision. For instance, correlations from H₂-9 to C-3, and from 9-OH to C-8 were consistent with the revised structure but could not be explained

by the original proposed structure. Furthermore, the observed coupling constant between H-8 and H-1a of 2.1 Hz was indicative of a $^5J_{HH}$ W-coupling, which is in agreement with the revised structure, rather than a $^3J_{HH}$ vicinal coupling that would be expected for the original structure.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula of **Talaromycesone A**.

Table 3: Mass Spectrometry Data for **Talaromycesone A**

Technique	Ion	Observed m/z	Calculated m/z	Molecular Formula
HRESIMS	$[M+H]^+$	Value	Value	$C_{29}H_{25}O_{11}$
HRESIMS	$[M+Na]^+$	Value	Value	$C_{29}H_{24}O_{11}Na$

Specific m/z values would be cited from the primary literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Talaromycesone A** is characteristic of an oxyphenalenone dimer.

Table 4: UV-Vis Spectroscopic Data for a Structurally Similar Compound, Talarohemiketal A

Solvent	λ_{max} (nm)
Methanol	208, 236, 353

This UV profile is consistent with the extended chromophore system present in **Talaromycesone A** and its analogues.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of **Talaromycesone A**.

Fungal Cultivation and Extraction

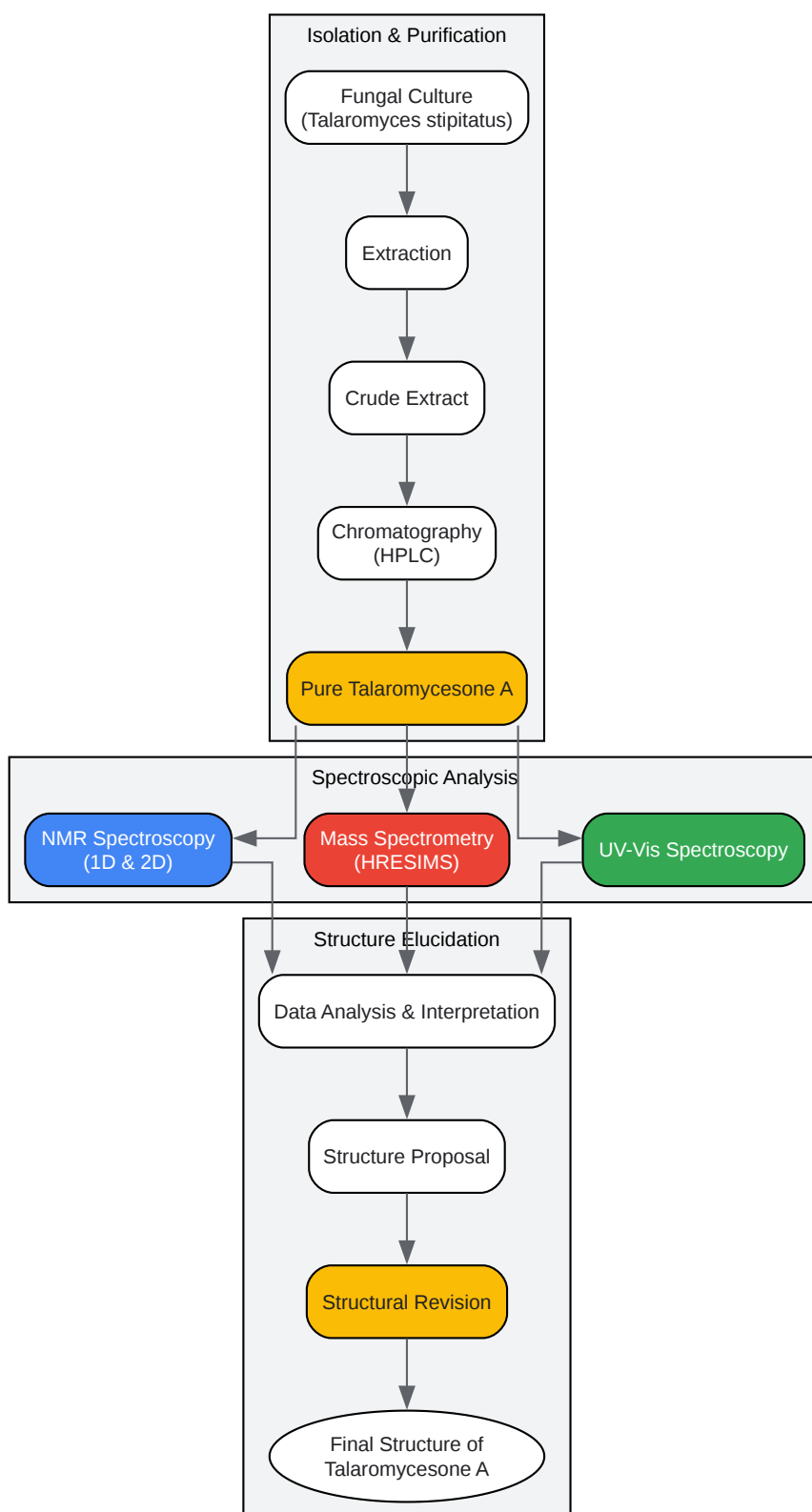
Talaromyces stipitatus was cultivated on pearl barley. The fermented substrate was then extracted with an organic solvent, and the resulting crude extract was fractionated using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Talaromycesone A**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker AVANCE II DRX-600 NMR spectrometer. Samples were dissolved in DMSO- d_6 , and spectra were referenced to the residual solvent signals.
- **Mass Spectrometry:** Low-resolution ESI-MS spectra were recorded on an Agilent 6130 single quadrupole mass spectrometer. High-resolution ESI-MS data were obtained using a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer.
- **UV-Vis Spectroscopy:** UV-Vis spectra were recorded on an Eppendorf UV-visible spectrophotometer (Model Biospectrometer Kinetic) in methanol.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Talaromycesone A**, from isolation to structure elucidation.



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Caption: Workflow for the isolation and structural elucidation of **Talaromycesone A**.

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